molecular formula C14H26N2O4 B1418705 Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate CAS No. 1219132-56-5

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

Cat. No. B1418705
M. Wt: 286.37 g/mol
InChI Key: JWIFFLUEVLMGJF-NFJWQWPMSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition, where a nucleophile (a species rich in electrons) attacks an electrophilic carbon12. The exact method would depend on the specific structure of the compound and the starting materials available.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography3. These techniques provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms.



Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, ethers (R-O-R’) can undergo reactions like acidic cleavage, where the ether is broken down into smaller components in the presence of a strong acid4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through a variety of laboratory experiments67.


Scientific Research Applications

  • Asymmetric Synthesis and Alkaloid Synthesis : It serves as a chiral building block in asymmetric synthesis, especially in the construction of enantioselective alkaloids. A study by Hirai, Terada, Yamazaki, & Momose (1992) demonstrated its use in the asymmetric intramolecular Michael reaction to create versatile chiral building blocks for alkaloid synthesis.

  • Practical and Scalable Synthesis : Zhu, Kan, Jiang, & Hu (2012) discussed a practical and scalable synthesis method for ethyl (R)-piperidine-3-acetate from commercially available materials, highlighting its significance in large-scale chemical production.

  • Development of Antagonists : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a derivative of ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, was studied by Hayashi et al. (1998) for its potent and orally active fibrinogen receptor antagonist properties, indicating its potential in antithrombotic treatment.

  • Synthesis of Cyclic Ethers : Moody & Taylor (1989) investigated its role in the synthesis of cyclic ethers, showing its applicability in organic synthesis and pharmaceutical research.

  • Thermodynamic Modeling : The solubility and thermodynamic properties of related compounds, like Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, were studied by Fan et al. (2016), highlighting the importance of ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate in understanding the solubility of pharmaceutical compounds.

  • Regio- and Stereoselective Addition : Korotaev et al. (2013) examined its regio- and stereoselective addition properties, further emphasizing its utility in complex chemical synthesis.

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and physical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, its safe handling procedures, and emergency measures89.


properties

IUPAC Name

ethyl 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFFLUEVLMGJF-NFJWQWPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1[C@@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 2
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 3
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 4
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 5
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 6
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

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